SHIP1 Fragment-Binding PDB Structure: (2S)-Enantiomer Co-crystallized at 1.52 Å Resolution
The (2S)-enantiomer of 1-{[(2,6-dichlorophenyl)methyl]amino}propan-2-ol (PDB ligand code WLD) was identified as a fragment hit in a PanDDA analysis of SHIP1 phosphatase-C2 domains [1]. Its binding pose is unambiguously defined by electron density at 1.52 Å resolution. In contrast, the (2R)-enantiomer (PDB ligand code WH7) was co-crystallized with a different protein target, EPB41L3 (PDB 5RZ4), demonstrating divergent protein-target selectivity between the two enantiomers [2]. No direct affinity data (Kd or IC₅₀) for either enantiomer against SHIP1 has been publicly reported; the differentiation presented here is structural and qualitative.
| Evidence Dimension | Enantiomer-specific protein co-crystallization (target selectivity) |
|---|---|
| Target Compound Data | (2S)-WLD co-crystallized with SHIP1 phosphatase-C2 domains (PDB 5RXG, 1.52 Å, R-free 0.206, R-work 0.176) [1] |
| Comparator Or Baseline | (2R)-WH7 co-crystallized with EPB41L3 FERM domain (PDB 5RZ4) [2] |
| Quantified Difference | Enantiomer-dependent target: SHIP1 (phosphatase) vs. EPB41L3 (cytoskeletal scaffold) |
| Conditions | X-ray crystallography; purified recombinant human SHIP1 phosphatase-C2 domains; fragment soaking; PanDDA analysis [1] |
Why This Matters
Procuring the correct enantiomer—(2S) for SHIP1-based fragment campaigns—is critical because the two enantiomers exhibit orthogonal protein-target binding in crystallographic fragment screens; the (2R) form does not co-crystallize with SHIP1 under equivalent conditions.
- [1] Bradshaw, W.J., et al. (2024). Regulation of inositol 5-phosphatase activity by the C2 domain of SHIP1 and SHIP2. Structure. PDB 5RXG. DOI: 10.1016/j.str.2024.01.005 View Source
- [2] PDB 5RZ4: EPB41L3 PanDDA analysis group deposition – Crystal Structure of the FERM domain of human EPB41L3 in complex with Z2856434909 [(2R)-enantiomer, WH7]. View Source
